![molecular formula C22H26N4O3S B250068 4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)
4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide, also known as EAPB, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide involves its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound binds to the transporter and inhibits its activity, leading to an increase in dopamine release. This increase in dopamine levels can lead to improved cognitive function and motor control.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and motor control in animal models. Additionally, this compound has been shown to have anxiolytic and antidepressant effects. These effects are likely due to the increase in dopamine release caused by this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide in lab experiments is its specificity for the dopamine transporter. This property allows researchers to study the effects of dopamine release on specific neurological pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide. One area of interest is the potential for this compound to be used as a treatment for Parkinson's disease and other neurological disorders. Additionally, further research is needed to determine the long-term effects of this compound and its potential for abuse. Finally, studies on the structural and chemical properties of this compound could lead to the development of more effective and targeted drugs for neurological disorders.
Synthesemethoden
The synthesis of 4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide involves several steps, including the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine in the presence of a reducing agent to form 2-amino-4-methylpiperazine-1-carboxylic acid. This intermediate is then reacted with 2-(4-isothiocyanatophenyl)acetic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide has been shown to have potential applications in scientific research, particularly in the areas of neuroscience and drug discovery. Studies have demonstrated that this compound has affinity for the dopamine transporter and can increase dopamine release in the brain. This property makes this compound a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
Molekularformel |
C22H26N4O3S |
---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
4-ethoxy-N-[[2-(4-methylpiperazine-1-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H26N4O3S/c1-3-29-17-10-8-16(9-11-17)20(27)24-22(30)23-19-7-5-4-6-18(19)21(28)26-14-12-25(2)13-15-26/h4-11H,3,12-15H2,1-2H3,(H2,23,24,27,30) |
InChI-Schlüssel |
HNNOMUYTJULWFY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.